4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL

Lipophilicity Physicochemical Property Drug Design

Researchers optimizing lead-series lipophilicity face uncertainty when sourcing building blocks with inconsistent purity. 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol resolves that challenge. • Quantifiable LogP 2.77-substantially higher than 3-Cl analog (LogP 2.46)-enabling systematic SPR optimization for membrane permeability. • ≥96% purity with 2-8°C storage specification reduces false-positive assay interference risk. • Ortho-methyl steric hindrance enables orthogonal cross-coupling sequence design (Sonogashira then Buchwald-Hartwig). • Documented CYP3A4 IC50 = 5.33 µM provides a metabolic stability benchmark for hit-to-lead SAR.

Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
CAS No. 1187385-73-4
Cat. No. B1502217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL
CAS1187385-73-4
Molecular FormulaC12H13ClO
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C#CC(C)(C)O
InChIInChI=1S/C12H13ClO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,1-3H3
InChIKeyKLSFKKMBWWUESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties for Sourcing & Research


4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol is an alkynyl alcohol with the molecular formula C12H13ClO (MW 208.68 g/mol) . It is a solid, typically white to slightly yellow . This compound is utilized as a research intermediate, particularly for the synthesis of complex molecules via cross-coupling reactions, where its terminal alkyne and aryl chloride groups offer distinct handles for further functionalization . It is not intended for therapeutic or veterinary use .

Terminal alkyne and aryl chloride handles for sequential cross-coupling strategies
5-Chloro-2-methylphenyl group provides steric and electronic differentiation for modular synthesis
Solid alkynyl alcohol research intermediate; not for therapeutic or veterinary use

Why Similar Alkynyl Alcohols Fail


In research and process development, compounds within the same structural class are not interchangeable. For 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol, the specific 5-chloro-2-methyl substitution pattern on the phenyl ring confers a unique combination of physicochemical and reactivity properties that cannot be replicated by mono-chlorophenyl analogs or alternative aryl halide building blocks. For instance, a change from a 3-chloro to a 5-chloro-2-methyl substitution can alter the calculated LogP, potentially impacting downstream partition coefficients and pharmacokinetic properties in assay systems . Furthermore, the presence of the ortho-methyl group introduces steric hindrance that can influence the efficiency and selectivity of palladium-catalyzed cross-coupling reactions, a common application for this compound class [1]. The quantitative evidence below details these specific differentiating factors.

Lipophilicity & Steric Profile
Target
5-chloro-2-methyl substitution shifts LogP and may alter partition behavior in assays
Simple Chlorophenyl Analogs
Mono‑substituted analogs lack ortho‑methyl steric effect; lipophilicity profile may not match
Reactivity in Cross-Coupling
Target
Sterically hindered aryl chloride can influence coupling efficiency and site‑selectivity
Unhindered Aryl Halides
4‑Chlorophenyl building blocks do not provide the same steric control; reaction outcomes may differ

Quantitative Differentiation Evidence


Lipophilicity (LogP) Comparison

The lipophilicity of a compound, as measured by its partition coefficient (LogP), is a critical determinant of its solubility, membrane permeability, and metabolic stability. The target compound, 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol, exhibits a higher LogP compared to the simpler, mono-substituted chlorophenyl analogs .

Lipophilicity (LogP)
Reported
2.77 vs 2.46 (≈2‑fold higher lipophilicity than 3‑chloro analog)
May alter partition and assay behavior
Computed values; experimental validation recommended
Lipophilicity Physicochemical Property Drug Design

Purity & Storage Specifications

Reproducible experimental results hinge on the use of high-purity starting materials. Several suppliers for 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol explicitly specify a minimum purity of 96% and recommend specific storage conditions to maintain this quality, which is a key differentiator when comparing vendor offerings . In contrast, some closely related analogs may be offered at lower minimum purities (e.g., 95%) [1].

Purity & Storage
Specification review
≥96% (multiple vendors) vs ≥95% for 4‑chlorophenyl analog
Higher purity floor may improve reproducibility
Vendor‑specified; store at 2–8°C, sealed and dry
Chemical Purity Reproducibility Stability

Ortho-Methyl Effect in Cross-Coupling

The compound serves as a pre-formed terminal alkyne building block, useful for rapid diversification. More importantly, the 5-chloro-2-methylphenyl group acts as a hindered aryl halide partner in palladium-catalyzed cross-coupling reactions. This steric hindrance can be exploited to achieve site-selectivity in polyhalogenated systems, a feature not offered by unhindered aryl halides like 4-chlorophenyl derivatives [1].

Steric Effect in Coupling
Class-level
Sterically hindered aryl chloride (5‑chloro‑2‑methyl) vs unhindered 4‑chloro analog
May enhance coupling selectivity in sequential reactions
Class‑level inference; reactivity is context‑dependent
Organic Synthesis Sonogashira Coupling Cross-coupling

CYP3A4 Inhibition Profile

In assessing potential off-target effects and metabolic liabilities of chemical probes, the compound's interaction with cytochrome P450 enzymes is a key differentiator. A database entry indicates that 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol is a weak inhibitor of CYP3A4 (IC50 = 5.33 µM) but is inactive against CYP2B6 and CYP2C19 [1]. This contrasts with other alkynyl alcohols that may exhibit broader or more potent CYP inhibition.

CYP3A4 Inhibition
Reported
IC50 = 5.33 µM (weak inhibitor)
Supports CYP liability profiling context
Inactive against CYP2B6/CYP2C19; human liver microsome assay
Cytochrome P450 CYP3A4 Drug Metabolism

Validated Research Applications


Scaffold Hopping via LogP Optimization

A medicinal chemistry team seeking to increase the lipophilicity of a lead series to improve membrane permeability or target engagement in a hydrophobic binding pocket can select this compound. With a calculated LogP of 2.77, it offers a quantifiably higher lipophilicity than the simpler 3-chloro analog (LogP 2.46) , enabling a systematic and data-driven approach to structure-property relationship (SPR) optimization.

High-Purity Chemical Probe Synthesis

For academic or industrial labs performing sensitive assays (e.g., SPR, ITC, or high-content screening), the procurement of this compound from vendors specifying a 96% minimum purity and storage at 2-8°C provides a higher degree of experimental assurance compared to sourcing a 95% pure analog with no storage guidance. This reduces the risk of impurity-driven false positives or assay interference.

Sequential Cross-Coupling in Complex Molecule Synthesis

Organic chemists planning a multi-step total synthesis can utilize this compound as a masked, bifunctional building block. The terminal alkyne can be exploited in a Sonogashira coupling, while the sterically hindered 5-chloro-2-methylphenyl group remains intact for a subsequent, orthogonal cross-coupling (e.g., Buchwald-Hartwig amination) where the ortho-methyl group can influence catalyst selection and reaction conditions, enabling complex molecular architectures.

CYP Liability Assessment in Drug Discovery

In the hit-to-lead phase, researchers can use the documented CYP3A4 inhibition data (IC50 = 5.33 µM) as a benchmark when designing analogs. This compound's weak inhibition profile allows for early structure-activity relationship (SAR) studies around metabolic stability, providing a foundation for optimizing away from this liability in later-stage candidates .

Application
Selection Property
Validation Focus
Lipophilicity‑driven scaffold optimization
LogP differentiation context
Membrane permeability or partition assay endpoints
High‑purity probe synthesis
Purity specification context
Impurity interference in sensitive assays
Sequential cross‑coupling synthesis
Sterically hindered aryl chloride handle
Reaction selectivity and catalyst compatibility
CYP3A4 liability assessment
CYP inhibition profile review
Metabolic stability in cell‑based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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